N-pentyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-pentyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a phenylcarbamoyl amino group at position 2 and a propanamide side chain terminated by an N-pentyl group. The 1,3-thiazole moiety is a heterocyclic ring containing sulfur and nitrogen, which is commonly associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Key structural features include:
- 1,3-thiazol-4-yl group: A five-membered aromatic ring contributing to π-π stacking interactions and metabolic stability.
- Phenylcarbamoyl amino substituent: Enhances hydrogen-bonding capacity and may influence target binding.
- N-pentyl propanamide chain: A lipophilic alkyl chain likely affecting solubility and membrane permeability.
Properties
IUPAC Name |
N-pentyl-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-2-3-7-12-19-16(23)11-10-15-13-25-18(21-15)22-17(24)20-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBURIVGGBYITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from the Arab Journal of Medicinal Chemistry (2020)
describes four compounds (7c, 7d, 7e, 7f) with structural similarities to the target molecule. These analogs share a 1,3-thiazole core linked to propanamide chains but differ in substituents and auxiliary heterocycles.
Table 1: Physical and Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁N₅O₂S (estimated) | ~395–400 (estimated) | Not reported | N-pentyl, phenylcarbamoyl |
| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 | 3-methylphenyl, oxadiazole-sulfanyl bridge |
| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 142–144 | 4-methylphenyl, oxadiazole-sulfanyl bridge |
| 7e | C₁₈H₂₁N₅O₂S₂ | 403 | 156–158 | 2,4-dimethylphenyl, oxadiazole-sulfanyl bridge |
| 7f | C₁₈H₂₁N₅O₂S₂ | 403 | 174–178 | 2,5-dimethylphenyl, oxadiazole-sulfanyl bridge |
Key Observations :
- Substituent Effects: The target compound’s phenylcarbamoyl group contrasts with the methylphenyl groups in 7c–7f.
- Lipophilicity : The N-pentyl chain in the target compound likely increases lipophilicity relative to the shorter alkyl or oxadiazole-sulfanyl bridges in 7c–7f, which could influence pharmacokinetic properties like absorption and blood-brain barrier penetration.
- Thermal Stability : The melting points of 7c–7f (134–178°C) suggest moderate thermal stability, which may correlate with the target compound’s stability given structural similarities .
Comparison with Thiazole-Containing Pharmaceuticals and Impurities
Enzyme Inhibitors ()
Bruchaprotafib (INN: Razoprotafib) is a protein tyrosine phosphatase β inhibitor containing a 1,3-thiazol-4-yl group linked to a sulfamic acid moiety. Unlike the target compound, Bruchaprotafib includes a thiophene-substituted thiazole and a sulfamic acid group, which are critical for its enzyme-inhibitory activity. This highlights the pharmacological versatility of thiazole derivatives but underscores the target compound’s distinct functional groups .
Impurity Profiles ()
Impurity-I and Impurity-L from pharmaceutical synthesis include complex thiazole and propanamide motifs. For example, Impurity-L features a 1,3-thiazol-4-yl group with isopropyl and methyl substituents.
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